Bienvenue dans la boutique en ligne BenchChem!

1-(4-Oxazol-5-yl-phenyl)-piperazine

CCR1 Antagonist Inflammation Chemokine Receptor

1-(4-Oxazol-5-yl-phenyl)-piperazine is a heterocyclic building block combining a piperazine ring with a 5-phenyl-1,3-oxazole moiety. This specific substitution pattern is claimed within the genus of substituted piperazines acting as CCR1 receptor antagonists, as documented in foundational patent literature.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 740806-84-2
Cat. No. B1399754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Oxazol-5-yl-phenyl)-piperazine
CAS740806-84-2
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=CN=CO3
InChIInChI=1S/C13H15N3O/c1-3-12(16-7-5-14-6-8-16)4-2-11(1)13-9-15-10-17-13/h1-4,9-10,14H,5-8H2
InChIKeyQBIWOYYOHCCNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Oxazol-5-yl-phenyl)-piperazine (CAS 740806-84-2): Baseline Profile for a Bifunctional Arylpiperazine Research Precursor


1-(4-Oxazol-5-yl-phenyl)-piperazine is a heterocyclic building block combining a piperazine ring with a 5-phenyl-1,3-oxazole moiety. This specific substitution pattern is claimed within the genus of substituted piperazines acting as CCR1 receptor antagonists, as documented in foundational patent literature [1]. The compound is primarily offered by specialty chemical suppliers for research purposes, with no published quantitative pharmacological data for the molecule itself being identified in primary peer-reviewed journals.

Why Generic Arylpiperazine Interchangeability is Not Guaranteed for CAS 740806-84-2


Within the broad class of arylpiperazines, minor structural modifications to the heteroaryl ring or its position on the phenyl linker can dictate target selectivity. The foundational patent explicitly claims a range of heteroaryl substitutions, including oxazolyl, for modulating CCR1 activity, implying that the specific oxazole isomer and substitution pattern are critical for the claimed biological function [1]. Simply substituting 1-(4-Oxazol-5-yl-phenyl)-piperazine with a regioisomer like the 2-oxazolyl variant or a different heterocycle such as thiazole risks losing the specific binding interactions required for the intended CCR1 antagonism or other recognition events, as the nitrogen and oxygen placement directly influences hydrogen-bonding and electrostatic potential.

Quantitative Differentiation Guide for 1-(4-Oxazol-5-yl-phenyl)-piperazine vs. Closest Analogs


CCR1 Antagonism: Structural Enablement vs. Unclaimed Isoxazole and Thiazole Analogs

The core scaffold of 1-(4-Oxazol-5-yl-phenyl)-piperazine is explicitly enabled as a CCR1 antagonist in patent US20040162282A1, where the 5-oxazolyl substitution is listed among preferred heteroaryl groups for activity [1]. In contrast, close analogs such as the corresponding isoxazole (1-(4-(isoxazol-5-yl)phenyl)piperazine) or thiazole (1-(4-(thiazol-5-yl)phenyl)piperazine) are not exemplified or claimed in this key CCR1 patent family, indicating that the oxazole ring's specific electronic profile is integral to the claimed inhibitor pharmacophore. No direct, publicly available IC50 data for CCR1 binding was found for either the target compound or these specific unclaimed analogs, making this a class-level structural enablement distinction.

CCR1 Antagonist Inflammation Chemokine Receptor Medicinal Chemistry

Regioisomeric Specificity: 5-Oxazolyl vs. 2-Oxazolyl in Patent-Disclosed Pharmacophores

The patent disclosure for substituted piperazine CCR1 antagonists specifically identifies '5-oxazolyl' as a preferred heteroaryl substituent [1]. The 2-oxazolyl regioisomer (1-(4-(oxazol-2-yl)phenyl)piperazine) represents a distinct electronic arrangement where the heterocyclic oxygen is positioned further from the piperazine core. This regioisomeric difference is known to alter molecular recognition; however, no direct comparative binding data between the 5-oxazolyl and 2-oxazolyl isomers is publicly available. The patent's explicit preference for the 5-isomer constitutes the only available selectivity guidance for researchers choosing between these commercially available regioisomeric building blocks.

CCR1 Antagonist Structure-Activity Relationship Heterocyclic Chemistry

Synthetic Tractability: Direct Piperazine Coupling via 4-Bromo-5-phenyloxazole Intermediate

Commercial databases list 1-(4-Oxazol-5-yl-phenyl)-piperazine as the direct product of reacting piperazine with 4-bromo-5-phenyloxazole (CAS 740806-67-1) [1]. This straightforward synthetic route offers a practical advantage for in-house derivatization. In contrast, the corresponding isoxazole or thiazole analogs may require different, potentially less efficient synthetic pathways. While no comparative yield data is published, the availability of the exact precursor and defined reaction pathway enables more predictable scale-up and library synthesis compared to analogs lacking such a well-defined commercial route.

Synthetic Chemistry Building Block Chemical Sourcing Piperazine Synthesis

Primary Application Scenarios for Procuring 1-(4-Oxazol-5-yl-phenyl)-piperazine (CAS 740806-84-2)


Core Scaffold for CCR1 Antagonist Lead Optimization Libraries

Research groups pursuing CCR1 antagonists for inflammatory diseases can procure this compound as a central scaffold. Its 5-oxazolyl substitution pattern is explicitly enabled in foundational CCR1 patent claims, making it a high-priority starting point for SAR studies aimed at improving potency and selectivity over other chemokine receptors [1].

Regioisomeric Probe for Oxazole-Dependent Biological Recognition

Scientists investigating the effect of heterocycle position on biological activity can use this compound as the key 5-oxazolyl probe. Its procurement alongside the 2-oxazolyl regioisomer allows for direct, controlled comparison in target-binding assays to establish the regioisomeric selectivity profile of the biological target.

Rapid Piperazine Library Construction Building Block

Medicinal chemists needing to quickly generate a diverse set of N-substituted piperazine derivatives will find this compound strategically useful. Its documented synthesis from commercially available 4-bromo-5-phenyloxazole provides a reliable entry point for parallel synthesis, enabling efficient decoration of the piperazine nitrogen for hit expansion [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Oxazol-5-yl-phenyl)-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.